

Compound of Interest

Compound Name: (9Z,12Z)-pentadecadienoyl-CoA

Cat. No.: B15597266

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-Pentadecadienoyl-CoA is a polyunsaturated odd-chain acyl-coenzyme A (CoA) molecule. As a C15:2 fatty acyl-CoA, it occupies a unique p

Hypothetical Biosynthesis and Metabolism

The metabolic pathways of (9Z,12Z)-pentadecadienoyl-CoA are not yet fully elucidated. However, based on the known mechanisms of fatty acid syn

De Novo Biosynthesis and Desaturation

Odd-chain fatty acids are synthesized using propionyl-CoA as a primer, in contrast to the acetyl-CoA primer used for even-chain fatty acids.[4] The su

```
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Figure 2: Proposed β -oxidation pathway of (9Z,12Z)-pentadecadienoyl-CoA.

Quantitative Data

Direct quantitative data for (9Z,12Z)-pentadecadienoyl-CoA are currently not available in the literature. How

Analyte
Pentadecanoic Acid (C15:0)
Pentadecanoic Acid (C15:0)
Pentadecanoic Acid (C15:0)
Pentadecanoic Acid (C15:0)

Table 1: Reported Concentrations of Pentadecanoic Acid (C15:0)

Experimental Protocols

The analysis of acyl-CoA species, particularly those that are polyunsaturated and of low abundance, requires :

Protocol 1: Extraction of Acyl-CoAs from Biological Tissues

This protocol is adapted from established methods for acyl-CoA extraction.[10]

Materials:

- Biological tissue (e.g., liver, heart, cell culture pellet)
- 10% (w/v) Trichloroacetic acid (TCA) in water

- Ice-cold 5% (w/v) Perchloric acid (PCA)
- Saturated K₂CO₃
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Methanol
- Internal standards (e.g., heptadecanoyl-CoA)

Procedure:

- Homogenize the frozen tissue sample in 10% TCA on ice.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
-

Discard the supernatant and resuspend the pellet in ice-cold 5% PCA.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with saturated K₂CO₃.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the neutralized supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove salts.

-

Elute the acyl-CoAs with methanol.

-

Dry the eluate under a stream of nitrogen and store at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of (9Z,12Z)-Pentadecadienoyl-CoA

This protocol outlines a general approach for the detection and quantification of acyl-CoAs by LC-MS/MS.[\[9\]](#)[\[1\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 μ m)
- Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions:

- Mobile Phase A: 10 mM ammonium acetate in water
- Mobile Phase B: Acetonitrile
- Gradient: A linear gradient from 20% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

MS/MS Conditions (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Precursor Ion (m/z): The theoretical [M+H]⁺ for **(9Z,12Z)-pentadecadienoyl-CoA** (C₃₆H₅₉N₇O₁₇P₃S) is approximately 757 m/z.

-

Product Ion (m/z): A characteristic neutral loss of 507 Da (phosphorylated ADP moiety) is common for acyl-CoA species.

-

Collision Energy: Optimized for the specific instrument and analyte.

```
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LC -> ESI;
ESI -> MS1;
MS1 -> Collision_Cell;
Collision_Cell -> MS2;
MS2 -> Detector;
Detector -> Data_Analysis;
}```.
```

**Figure 3:** General workflow for the analysis of acyl-CoAs by LC-MS/MS.

## Potential Signaling Roles

While no direct signaling roles have been attributed to **(9Z,12Z)-pentadecadienoyl-CoA**, the biological activit

## Conclusion

**(9Z,12Z)-Pentadecadienoyl-CoA** is a largely uncharacterized molecule with the potential to provide new insight

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